Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15852220
InChI: InChI=1S/C13H11BrN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-10(14)4-6-11/h3-8H,2H2,1H3
SMILES:
Molecular Formula: C13H11BrN2O3
Molecular Weight: 323.14 g/mol

Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC15852220

Molecular Formula: C13H11BrN2O3

Molecular Weight: 323.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C13H11BrN2O3
Molecular Weight 323.14 g/mol
IUPAC Name ethyl 1-(4-bromophenyl)-4-formylpyrazole-3-carboxylate
Standard InChI InChI=1S/C13H11BrN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-10(14)4-6-11/h3-8H,2H2,1H3
Standard InChI Key RABOQUQZFDWGOA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 1-(4-bromophenyl)-4-formylpyrazole-3-carboxylate, delineates its functional groups:

  • A pyrazole core (five-membered ring with nitrogen atoms at positions 1 and 2).

  • A 4-bromophenyl group at N1, contributing steric bulk and electronic effects via the bromine atom.

  • A formyl group (-CHO) at C4, enhancing reactivity for further derivatization.

  • An ethyl ester (-COOEt) at C3, influencing solubility and metabolic stability .

The canonical SMILES string (CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)Br) and InChIKey (RABOQUQZFDWGOA-UHFFFAOYSA-N) provide unambiguous representations for computational modeling.

Table 1: Molecular Data

PropertyValueSource
Molecular FormulaC₁₃H₁₁BrN₂O₃
Molecular Weight323.14 g/mol
SMILESCCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)Br
XLogP3 (Predicted)2.8

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves condensation of 4-bromophenylhydrazine with a formylated pyrazole precursor, followed by esterification. A representative protocol includes:

  • Cyclization: Reacting 4-bromobenzaldehyde with ethyl acetoacetate under acidic conditions to form the pyrazole ring.

  • Esterification: Treating the intermediate with ethanol and sulfuric acid to introduce the ethyl carboxylate group .

Optimized conditions (e.g., continuous flow reactors, 80°C, 2-hour reaction time) achieve yields exceeding 90%. Comparative studies with chlorophenyl analogs (e.g., ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate) reveal that bromine’s electronegativity enhances stability but may reduce solubility .

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYieldSource
CyclizationH₂SO₄, ethanol, 80°C, 2h96%
EsterificationEthanol, H₂SO₄, reflux92%

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (LogP ≈ 2.8), favoring organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Aqueous solubility is limited (6.03 mg/mL predicted), necessitating formulation strategies for biological assays . Stability studies indicate decomposition above 160°C, with the formyl group prone to oxidation under prolonged light exposure.

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Bromophenyl Group: Enhances binding to hydrophobic pockets in enzymes but increases molecular weight.

  • Formyl Group: Serves as a handle for Schiff base formation but may reduce metabolic stability.

  • Ethyl Ester: Improves cell permeability but requires hydrolysis for prodrug activation .

Table 3: Biological Activity Comparison

CompoundTargetIC₅₀/EC₅₀Source
Ethyl 1-(4-bromophenyl)-4-formyl-...FPR1>10 μM
Pyridazinone analogFPR10.2 μM

Applications and Future Directions

Drug Development

Despite limited FPR activity, the compound’s scaffold is valuable for developing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators). Functionalization of the formyl group with amine-containing moieties could enhance target affinity .

Materials Science

The bromine atom enables participation in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of conjugated polymers for optoelectronic devices .

Challenges and Innovations

  • Solubility Optimization: Prodrug strategies or PEGylation to improve bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation to mitigate off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator